molecular formula C6H5N3 B2905577 5-Ethynylpyrimidin-2-amine CAS No. 857265-74-8

5-Ethynylpyrimidin-2-amine

Cat. No. B2905577
M. Wt: 119.127
InChI Key: QZCOCXUODHDEBT-UHFFFAOYSA-N
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Description

5-Ethynylpyrimidin-2-amine is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.12 . It is categorized under the class of compounds known as alkynes .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include 5-Ethynylpyrimidin-2-amine, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 5-Ethynylpyrimidin-2-amine consists of a pyrimidine ring with an ethynyl group attached to the 5-position and an amino group attached to the 2-position .

Scientific Research Applications

1. Dihydrofolate Reductase Inhibition

5-Ethynylpyrimidin-2-amine derivatives have been investigated for their role as dihydrofolate reductase (DHFR) inhibitors. Such compounds show potential in treating bacterial infections, particularly those resistant to trimethoprim. This application is significant in the context of increasing antibiotic resistance (Wyss et al., 2003).

2. RIPK1 Inhibition

Research has also focused on 5-ethynylpyrimidin-2-amine derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1). These compounds are promising for preventing tumor metastasis, highlighting their potential in cancer therapy (Li et al., 2018).

3. DNA Incorporation

Another application involves the use of 5-ethynylpyrimidin-2-amine derivatives in the synthesis of nucleosides that can be incorporated into DNA. This application is crucial for understanding DNA replication and repair mechanisms (Suzol et al., 2018).

4. Chemical Reactivity in Biginelli Compounds

Research has also explored the chemical reactivity of 5-ethynylpyrimidin-2-amine derivatives in Biginelli type compounds. These findings are relevant for the synthesis of various pharmaceuticals and complex organic molecules (Namazi et al., 2001).

5. Synthesis of Antifolate Inhibitors

5-Ethynylpyrimidin-2-amine is also significant in the synthesis of antifolate inhibitors targeting thymidylate synthase, an enzyme crucial in DNA synthesis. These inhibitors have potential applications in treating various cancers (Gangjee et al., 1999).

6. Molecular Recognition and Binding

Derivatives of 5-ethynylpyrimidin-2-amine have been used in molecular recognition studies, particularly in the binding of guanosine monophosphate. This research is fundamental in understanding molecular interactions and developing targeted therapies (Furuta et al., 1991).

Safety And Hazards

Exposure to 5-Ethynylpyrimidin-2-amine should be limited. It’s advised to avoid prolonged exposure, not to breathe its vapor, and to use caution when handling it. The health hazards of this product have not been fully investigated .

properties

IUPAC Name

5-ethynylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCOCXUODHDEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylpyrimidin-2-amine

Synthesis routes and methods I

Procedure details

Into a 1 L round bottom flask was placed the 2-amino-5-iodopyrimidine (8.0 g, 36.2 mmol), acetonitrile (300 mL), triethylamine (30 mL), TMS acetylene (7.68 g, 78.2 mmol), palladium dichloro-bis-triphenylphosphine (1.26 g, 1.8 mmol), and copper(I) iodide (0.342 g, 1.8 mmol). The vessel was filled with argon gas and allowed to stir at room temperature for 3 hours. The solvent was evaporated and the crude was taken up in methanol (400 mL). Then excess potassium carbonate (10 eq) was added, and the mixture was stirred at room temperature for 1.5 hours. Activated charcoal was added and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure to afford a tan solid, which was added to a solution of 10% methanol in water (200 mL). The resulting precipitate was isolated by filtration, dried in a vacuum oven to constant mass and afforded the title compound as a tan solid. MS m/z=120 [M+H]+. Calc'd for C6H5N3: 119.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.68 g
Type
reactant
Reaction Step Three
[Compound]
Name
palladium dichloro-bis-triphenylphosphine
Quantity
1.26 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.342 g
Type
catalyst
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

A flask was charged with 5-iodopyrimidin-2-amine (25.0 g, 110 mmol), acetonitrile (900 ml, 110 mmol), trimethylsilylacetylene (35 ml, 241 mmol), triethylamine (93 ml, 658 mmol), Pd(PPh3)4Cl2 (3.9 g, 5.5 mmol) and finally copper(I) iodide (1.1 g, 5.5 mmol). The flask was put under vacuum then filled with argon and stirred at RT overnight using a mechanical stirrer. The solvent was removed under vacuum, the residue taken up in methanol (600 ml) and potassium carbonate (152 g, 1097 mmol) was added. The mixture was stirred at RT using mechanical stirring for 2 hrs. Activated carbon (˜50 mL) was added to the reaction and stirring continued for 15 min. The reaction mixture was then filtered through a plug of celite and the filtrate was concentrated to a volume of ˜400 mL and the precipitate was filtered. The filtrate was concentrated down to a thick paste which was slurried in ˜150 mL of 10% MeOH/H2O for 20 min at RT. The solids were then filtered off to afford 5-ethynylpyrimidin-2-amine.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)4Cl2
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two

Citations

For This Compound
5
Citations
VJ Cee, BK Albrecht, S Geuns-Meyer… - Journal of medicinal …, 2007 - ACS Publications
The recognition that aberrant angiogenesis contributes to the pathology of inflammatory diseases, cancer, and myocardial ischemia has generated considerable interest in the …
Number of citations: 52 pubs.acs.org
S Geuns-Meyer, VJ Cee, HL Deak, B Du… - Journal of Medicinal …, 2015 - ACS Publications
Efforts to improve upon the physical properties and metabolic stability of Aurora kinase inhibitor 14a revealed that potency against multidrug-resistant cell lines was compromised by …
Number of citations: 42 pubs.acs.org
Y Li, M Shen, Z Zhang, J Luo, X Pan, X Lu… - Journal of medicinal …, 2012 - ACS Publications
… To a solution of N-cyclohexyl-5-ethynylpyrimidin-2-amine 14j (0.20 g, 1.0 mmol) and 3-azido-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide 9 (…
Number of citations: 41 pubs.acs.org
EA Lindsey, RJ Worthington, C Alcaraz… - Organic & biomolecular …, 2012 - pubs.rsc.org
… Following the general procedure for the click reaction 5-ethynylpyrimidin-2-amine was reacted with benzylazide to give 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidin-2-amine (0.14 g, 55%…
Number of citations: 30 pubs.rsc.org
J Yang, MA Shibu, L Kong, J Luo… - Journal of medicinal …, 2019 - ACS Publications
ZAK is a new promising target for discovery of drugs with activity against antihypertrophic cardiomyopathy (HCM). A series of 1,2,3-triazole benzenesulfonamides were designed and …
Number of citations: 18 pubs.acs.org

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